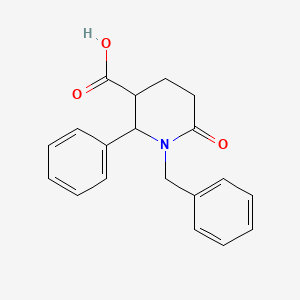

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Descripción general

Descripción

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol This compound is characterized by its piperidine ring structure, which is substituted with benzyl, phenyl, and carboxylic acid groups

Métodos De Preparación

The synthesis of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps and specific reaction conditions. One common synthetic route includes the reaction between glutaric anhydride and N-benzylidenebenzylamine, followed by further transformations to yield the desired piperidine derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form aromatic aldehydes and alcohols.

Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents. Common reagents include halides or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is utilized in the synthesis of piperidinones that incorporate amino acid moieties. These derivatives have potential as substance P antagonists, which are significant in pain management and neurobiology.

Biology

The compound plays a role in the study of oxidative cleavage of benzylic ethers. This process is crucial for producing aromatic aldehydes and alcohols, which are valuable in organic synthesis.

Medicine

There is growing interest in the pharmaceutical activities of this compound. It is anticipated to contribute to the development of substituted piperidin-2-ones, which may possess therapeutic effects against various diseases.

Case Study 1: Synthesis and Biological Evaluation

In one study, researchers synthesized various derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokines in cell lines exposed to lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. In vitro studies demonstrated cytotoxic effects against small-cell lung cancer (SCLC) cell lines, with IC50 values indicating effective apoptosis induction via reactive oxygen species (ROS) generation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H196 | 15 | Induction of apoptosis via ROS |

| NCI-H889 | 30 | Cell cycle arrest in S phase |

These findings highlight the compound's potential as a therapeutic agent against resistant cancer types.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of potential substance P antagonists, the compound interacts with receptors involved in pain and inflammation pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

- 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

- 2-(4-Phenylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

- 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications

Actividad Biológica

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group at the nitrogen position and an oxo group at the sixth carbon, alongside a carboxylic acid group at the third carbon. Its molecular formula is , with a molecular weight of approximately 285.31 g/mol. The presence of both the oxo and carboxylic acid functionalities is crucial for its biological interactions.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. The following table summarizes key findings related to its biological activity:

Case Studies

Several studies have evaluated the pharmacological properties of this compound:

- Cytotoxicity Study : An MTT assay was performed on RPMI 8226 cells to assess cell viability. The compound exhibited an IC50 value ranging from 61 to 170 µM over different time points (24, 48, and 72 hours). Notably, it induced significant cell death at concentrations as low as 100 µM, indicating strong antiproliferative properties .

- Proteasome Inhibition : The compound was tested for its ability to inhibit proteasome activity in RPMI 8226 cells. Results indicated that it effectively inhibited proteasome function, which is critical for cancer treatment strategies targeting protein degradation pathways .

- Comparative Analysis : In a comparative study with other piperidine derivatives, this compound showed superior binding affinity and efficacy against certain biological targets compared to structurally similar compounds .

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

- Starting Materials : Common precursors include benzylamine and appropriate carboxylic acids.

- Reactions : Key reactions often involve the formation of the piperidine ring followed by oxidation and carboxylation steps.

- Yield Optimization : Recent studies have focused on optimizing reaction conditions to enhance yield and purity .

Propiedades

IUPAC Name |

1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-17-12-11-16(19(22)23)18(15-9-5-2-6-10-15)20(17)13-14-7-3-1-4-8-14/h1-10,16,18H,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFLMULEFDZLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.